3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid
Description
3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid is a synthetic phenylacrylic acid derivative characterized by a difluoromethoxy substituent at the para position of one phenyl ring and a second phenyl group at the α-position of the acrylic acid backbone. The difluoromethoxy group (–OCF₂H) introduces electron-withdrawing properties, which can influence the compound's acidity, lipophilicity, and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
(Z)-3-[4-(difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O3/c17-16(18)21-13-8-6-11(7-9-13)10-14(15(19)20)12-4-2-1-3-5-12/h1-10,16H,(H,19,20)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLRLIOHTHGLHV-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)OC(F)F)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzaldehyde and phenylacetic acid.
Aldol Condensation: The initial step often involves an aldol condensation reaction between 4-(difluoromethoxy)benzaldehyde and phenylacetic acid in the presence of a base like sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 3-[4-(difluoromethoxy)phenyl]-2-phenylpropenal.
Oxidation: The intermediate is then subjected to an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide to yield the final product, 3-[4-(difluoromethoxy)phenyl]-2-phenylacrylic acid.
Industrial Production Methods
In an industrial setting, the production of 3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include:
Oxidation: 3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid derivatives with additional oxygen functionalities.
Reduction: Alcohols or alkanes derived from the reduction of the acrylic acid moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters formed by the reaction of the carboxylic acid group with alcohols.
Scientific Research Applications
3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways. For instance, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and applications of 3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid and its analogs:
Physicochemical Properties
- Solubility : The –OCF₂H group likely reduces aqueous solubility compared to –OH or –OCH₃ analogs (e.g., ferulic acid is water-soluble, while fluorinated compounds are more lipid-soluble) .
Biological Activity
3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid, a compound with a unique structure, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid is C16H14F2O3. The presence of difluoromethoxy and phenyl groups contributes to its distinctive chemical behavior and biological interactions.
Anticancer Properties
Research indicates that 3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid exhibits significant anticancer activity. A study demonstrated that the compound inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.
Table 1: IC50 Values of 3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic Acid Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.3 |
| HeLa | 10.8 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have shown that it significantly reduces the production of prostaglandins, which are mediators of inflammation.
Table 2: COX Inhibition by 3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic Acid
| COX Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 18.5 |
| COX-2 | 9.7 |
The biological activity of 3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound binds to COX enzymes, preventing the conversion of arachidonic acid to prostaglandins.
- Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound interferes with cell cycle progression, particularly at the G1 checkpoint.
Study on Anticancer Effects
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various derivatives of phenylacrylic acids, including 3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid. Results indicated that this compound showed superior activity against MCF-7 cells compared to other derivatives, highlighting its potential for further development as an anticancer agent .
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a significant reduction in inflammatory markers and joint swelling when treated with 3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid, indicating its potential therapeutic benefits in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
